molecular formula C13H15N3O2S B13363179 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B13363179
M. Wt: 277.34 g/mol
InChI Key: DZBDVMIKOFPISQ-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide (CAS 1225227-16-6) is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol. This small molecule features a furan-thiazole core linked to a piperidine carboxamide, a structural motif of significant interest in medicinal chemistry research . Compounds with similar furan and thiazole heterocyclic systems are frequently investigated for their potential biological activities. For instance, structurally related molecules have been studied as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a therapeutic target for conditions like pain, psoriasis, and itch . Furthermore, other N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have demonstrated promising activity as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), highlighting the potential of such scaffolds in anticancer research . Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel molecules for hit-to-lead optimization campaigns, as well as a core structure for structure-activity relationship (SAR) studies. The product is supplied with a minimum purity of 95% and is intended for research and development purposes only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C13H15N3O2S/c17-12(9-3-5-14-6-4-9)16-13-15-10(8-19-13)11-2-1-7-18-11/h1-2,7-9,14H,3-6H2,(H,15,16,17)

InChI Key

DZBDVMIKOFPISQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=NC(=CS2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthesis of the Furan-2-Carboxamide Moiety

The furan-2-carboxamide fragment can be synthesized via cyclization of furfural derivatives followed by amidation:

  • Starting Material: Furfural derivatives, such as furfural or furfuryl alcohol.
  • Reaction: Cyclization via nucleophilic attack, often catalyzed by acids or bases, to form the furan ring.
  • Amidation: Conversion of the carboxylic acid or ester intermediate to the corresponding amide using reagents like ammonia, primary amines, or carbamoyl chlorides.

Synthesis of the Thiazole Ring

The thiazole ring is typically synthesized via the Hantzsch method , involving condensation of α-haloketones or aldehydes with thioamides:

  • Reactants: 2-aminothiazole precursors or dihydrothiazolone derivatives.
  • Reaction Conditions: Reflux in solvents such as ethanol or acetic acid, with bases like sodium acetate or sodium carbonate.
  • Key Steps: Cyclization and dehydration to form the thiazole core.

Construction of the Piperidine Linkage

The piperidine ring attached to the amide is often prepared via nucleophilic substitution or reductive amination :

  • Starting Material: Piperidine derivatives with reactive functional groups at the 4-position.
  • Reaction: Coupling with the heterocyclic moiety (thiazole-furan fragment) through amide bond formation, often facilitated by coupling reagents like EDC or DCC.

Coupling of Heterocyclic Fragments

The final step involves amide bond formation between the heterocyclic rings and the piperidine:

  • Reagents: Carbodiimide coupling agents (e.g., EDC, DCC), or acyl chlorides.
  • Conditions: Typically performed in polar aprotic solvents such as DMF or dichloromethane, with controlled temperature to optimize yield.

Specific Synthesis Example and Data

Step Reaction Conditions Reagents Notes
1 Synthesis of furan-2-carboxamide Cyclization of furfural derivatives Acidic or basic catalysis Yield: ~70-80%
2 Synthesis of thiazole derivative Condensation of α-haloketone with thioamide Reflux in ethanol Yield: 65-75%
3 Formation of heterocyclic intermediate Cyclization with aldehydes Sodium carbonate, ethanol Yield: 60-70%
4 Coupling with piperidine Amide bond formation EDC or DCC in DMF Yield: 55-65%

Data Tables Summarizing Synthesis Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Furan-2-carboxamide synthesis Furfuryl derivatives Water or ethanol Reflux 4-6 hours 70-80 Cyclization step
Thiazole ring formation 2-aminothiazole + α-haloketone Ethanol Reflux 3-5 hours 65-75 Cyclization
Heterocycle coupling Aromatic aldehyde + dihydrothiazolone Sodium carbonate Aqueous 5-8 hours 60-70 Condensation
Final amide coupling Heterocyclic intermediate + piperidine derivative DMF Room temp to 50°C 4-6 hours 55-65 Coupling reaction

Research Findings and Optimization Strategies

  • Reaction Conditions: Elevated temperatures (90-100°C) and the presence of bases like sodium carbonate enhance yield and purity.
  • Solvent Choice: Water and ethanol are preferred for cyclization steps due to their polarity and safety profile.
  • Catalysts: Use of carbodiimides (EDC, DCC) improves amide bond formation efficiency.
  • Purification: Acidification and recrystallization are standard for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiazole ring may yield dihydrothiazole derivatives .

Scientific Research Applications

N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity, while the piperidine carboxamide group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Structural Features Molecular Weight Key Differences vs. Target Compound References
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]formamide Formamide group instead of piperidine-4-carboxamide 180.2 g/mol Simpler carboxamide; lacks piperidine flexibility
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(thiazol-2-yl)piperidine-4-carboxamide Pyridazine replaces thiazole core; furan at pyridazin-6-position 355.4 g/mol Expanded aromatic system; altered electronic profile
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide Sulfonyl-piperidine instead of carboxamide; 3,4-dimethoxyphenyl substituent 505.6 g/mol Sulfonyl group enhances polarity; methoxy improves solubility
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Acetamide group; hydroxyl/methoxy substituents on phenyl 252.3 g/mol Smaller substituents; COX-1/COX-2 inhibition activity

Key Observations :

  • Piperidine Flexibility : The piperidine-4-carboxamide group in the target compound distinguishes it from simpler analogs (e.g., formamide derivatives) and may enhance binding to deep enzyme pockets .
  • Substituent Effects : Sulfonyl groups (e.g., in CAS 923367-63-9) increase polarity, while methoxy/fluorophenyl groups improve solubility and metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of α-haloketones with thioamides or via Hantzsch thiazole synthesis.

Furan substitution : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki) to introduce the furan-2-yl group at the 4-position of the thiazole.

Piperidine-carboxamide coupling : Amide bond formation using coupling agents like EDC/NHS or DCC under anhydrous conditions in solvents such as DCM or DMF .

  • Optimization : Reaction parameters (temperature, solvent, stoichiometry) are refined via TLC monitoring and iterative yield analysis. For example, acetonitrile at 60–80°C enhances cyclization efficiency .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : A combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, thiazole carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 348.1) .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C–S bond in thiazole: 1.71 Å) .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound’s biological activity and target specificity?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., KD values in µM range) .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Structural validation : Re-analyze compound purity via HPLC (>98%) and confirm stereochemistry with chiral chromatography .
  • Assay standardization : Compare protocols for variables (e.g., cell line passage number, serum concentration) .
  • Computational docking : Use molecular dynamics simulations to assess binding mode consistency across experimental models .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET prediction : Tools like SwissADME calculate logP (e.g., 2.8) and BBB permeability .
  • Toxicity screening : In silico models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks .
  • QSAR modeling : Correlate structural features (e.g., furan lipophilicity) with activity to guide optimization .

Q. How can the compound’s stability and hygroscopicity be managed during storage?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
  • Excipient screening : Co-formulate with cyclodextrins or PEG to enhance aqueous stability .

Experimental Design & Data Analysis

Q. What strategies optimize the compound’s potency while minimizing off-target effects?

  • Methodology :

  • Substituent variation : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to modulate selectivity .
  • Prodrug design : Introduce hydrolyzable esters to improve bioavailability and reduce hepatic clearance .

Q. How are in vivo efficacy studies designed to validate preclinical potential?

  • Methodology :

  • Rodent models : Dose-response studies in xenograft mice (e.g., 10–50 mg/kg, oral gavage) with tumor volume monitoring .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS/MS .

Q. What analytical techniques identify degradation products under stressed conditions?

  • Methodology :

  • Forced degradation : Expose to heat (40°C), light (UV), and acidic/alkaline conditions .
  • LC-MS/MS : Characterize degradation products (e.g., hydrolyzed carboxamide) and propose degradation pathways .

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